molecular formula C18H25N3O4S B2580703 1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886905-24-4

1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2580703
CAS No.: 886905-24-4
M. Wt: 379.48
InChI Key: JNPGDYZPUXOPNQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic benzimidazole derivative characterized by a 2,6-dimethylmorpholino group and a propylsulfonyl substituent on the benzimidazole core. This compound’s structural complexity positions it within a broader class of benzimidazole-based molecules, which are widely explored for therapeutic applications due to their versatility in interacting with biological targets .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-9-26(23,24)18-19-15-7-5-6-8-16(15)21(18)12-17(22)20-10-13(2)25-14(3)11-20/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGDYZPUXOPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Key structural distinctions between the target compound and analogous benzimidazole derivatives include:

Compound Name/Structure Substituent on Benzimidazole Linked Group/Backbone Key Functional Groups Reference
Target compound 2-(propylsulfonyl) 2,6-dimethylmorpholino-ethanone Sulfonyl, morpholino -
MCNPIBI () 4''-(1-phenyl) Phenanthroimidazole-nitrile Phenyl, nitrile
2-(3-Methyl-5-morpholino-1-phenyl-pyrazol-4-yl)-1H-BI () Pyrazole-morpholino Phenyl-pyrazole Morpholino, pyrazole
2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () 1,2-dimethyl-5-nitro Aryl ethanol/esters Nitro, hydroxyl/ester
2-(Benzylthio)-1H-benzo[d]imidazole () Benzylthio Ethanone Thioether, acetyl (removed)

Key Observations :

  • The 2,6-dimethylmorpholino group contrasts with pyrazole-morpholino hybrids (), likely improving solubility and metabolic stability compared to bulkier aryl groups .

Key Observations :

  • The propylsulfonyl group may confer superior antioxidant activity compared to thioether derivatives (), as sulfonyl groups enhance electron-deficient character, aiding radical scavenging .
  • Morpholino-containing compounds (e.g., ) demonstrate kinase inhibition, suggesting the target compound could share similar pharmacological pathways .

Key Observations :

  • The sulfonyl group in the target compound may result from oxidation of a thioether intermediate, a common strategy in benzimidazole chemistry (cf. ’s thioether synthesis) .
  • The morpholino-ethanone linkage could involve nucleophilic substitution or condensation reactions, akin to pyrazolylbenzimidazole syntheses () .

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